molecular formula C19H20FN5O2 B2834300 1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946379-00-6

1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2834300
CAS No.: 946379-00-6
M. Wt: 369.4
InChI Key: XJZHLZBMFOWAGG-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazinones This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a piperidinyl ethyl group

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyridazinone core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyridazinones with different substituents. These compounds share a common core structure but differ in their side chains and functional groups, which can significantly affect their biological activity and chemical properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-13-16-11-21-25(15-7-5-14(20)6-8-15)18(16)19(27)24(22-13)12-17(26)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZHLZBMFOWAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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